molecular formula C11H5BrF4N2O B13499954 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B13499954
M. Wt: 337.07 g/mol
InChI Key: RNTFOEXRKAPSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 5-position and a phenoxy substituent at the 2-position, which is further substituted with fluorine and a trifluoromethyl group.

Properties

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.07 g/mol

IUPAC Name

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C11H5BrF4N2O/c12-6-4-17-10(18-5-6)19-7-1-2-9(13)8(3-7)11(14,15)16/h1-5H

InChI Key

RNTFOEXRKAPSHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)phenol with a suitable halogenating agent to introduce the bromo group.

    Coupling Reaction: The phenoxy intermediate is then coupled with 2-bromopyrimidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 of the pyrimidine ring facilitates nucleophilic substitution under specific conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 120°C, 14hBiaryl derivatives with boronic acids71%
Lithium-Halogen Exchangen-BuLi, THF, -78°C, (iPrO)₃BBoronic ester intermediates67.2%

These reactions enable functionalization at the brominated position, critical for synthesizing analogs with modified biological activity .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and fluorine groups direct electrophilic attacks to specific positions:

Reaction TypeReagents/ConditionsProductNotesSource
BrominationBr₂, acetic acid, refluxBrominated derivatives (e.g., 5-bromo intermediates)Requires excess Br₂; regioselectivity controlled by substituents

This reaction highlights the compound’s utility in synthesizing halogen-rich intermediates for pharmaceutical applications .

Deprotonation and Trapping Reactions

The pyrimidine ring undergoes regioselective deprotonation under strong bases:

BaseTrapping AgentProductConditionsSource
n-BuLiCO₂Carboxylic acid derivatives-78°C, THF
LDAElectrophiles (e.g., alkyl halides)Alkylated pyrimidinesAnhydrous, low-temperature

These methods enable functionalization at positions ortho to nitrogen atoms, enhancing structural diversity .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are extensively employed:

Coupling TypeCatalytic SystemSubstrateYieldApplicationSource
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acids71–82%Biaryl drug candidates
Buchwald-HartwigPd₂(dba)₃, XPhosAminesN/AN-alkylated derivatives

These reactions are pivotal for constructing complex architectures in medicinal chemistry .

Hydrolysis and Functional Group Interconversion

The trifluoromethylphenoxy group influences hydrolysis rates:

ReactionConditionsProductKineticsSource
Acidic HydrolysisHCl, H₂O, refluxPhenolic derivativesSlow due to electron-withdrawing groups
Basic HydrolysisNaOH, EtOH, 60°CPyrimidine alcoholsFaster with electron-deficient rings

The stability of the trifluoromethyl group under these conditions enhances the compound’s versatility .

Photochemical and Thermal Degradation

Stability studies reveal:

ConditionDegradation PathwayHalf-Life (25°C)ByproductsSource
UV Light (254 nm)C-Br bond cleavage48hDehalogenated pyrimidines
Heating (100°C)Ether bond scission72hPhenolic fragments

These findings inform storage and handling protocols .

Comparative Reactivity with Analogs

The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogs:

CompoundReaction Rate (Suzuki Coupling)Relative Reactivity
5-Bromo-2-[CF₃-phenoxy]pyrimidine1.0 (reference)1.0x
5-Bromo-2-[CH₃-phenoxy]pyrimidine0.450.45x
5-Chloro-2-[CF₃-phenoxy]pyrimidine0.780.78x

Data adapted from synthetic studies .

Scientific Research Applications

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound with a pyrimidine ring substituted with bromine and a phenoxy group containing fluorine and trifluoromethyl moieties. Its molecular formula is C11H5BrF4N2O. This compound has potential in medicinal chemistry because of its biological activities and structural features that enhance its interaction with biological targets.

Potential Applications

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is primarily used in pharmaceutical development as an antiproliferative agent, particularly in cancer therapy. Pyrimidine derivatives are known for their antiproliferative effects, often targeting specific kinases involved in tumor growth. Studies have shown that compounds with similar structures can inhibit enzymes such as epidermal growth factor receptor (EGFR), which is pivotal in many cancers. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and therapeutic outcomes.

Interaction studies Molecular docking studies provide insights into how this compound interacts with proteins like EGFR or other kinases. These studies help elucidate the structure-activity relationship (SAR) critical for optimizing drug design.

Analogs Various reactions, particularly electrophilic substitution due to the presence of the bromine atom, are crucial for synthesizing analogs that could enhance efficacy or reduce toxicity in therapeutic applications.

Compound NameKey Features
5-Fluoro-2-[4-(trifluoromethyl)phenoxy]pyrimidineSimilar fluorination; potential for enhanced potency
4-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidineBromination at different positions; varied activity
5-Chloro-2-[4-methoxyphenoxy]pyrimidineDifferent halogen; potential differences in activity

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.

    Receptor Binding: It can also act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

    Pesticidal Action: In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their death.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and trifluoromethoxy (CF₃O) groups enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions .
  • Synthetic Yields: Substituent position impacts yields. For example, 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (79% yield) is synthesized more efficiently than some pyrimidine analogs, possibly due to steric or electronic factors .
  • Thermal Stability : Derivatives with multiple fluorine atoms (e.g., 3,5-difluoro substitution) exhibit higher melting points, suggesting improved crystallinity .

Comparison with Pyridine Analogs

Pyridine-based analogs, such as 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a), differ in aromatic core structure but share functional motifs:

  • Reactivity : Pyrimidine derivatives generally exhibit lower basicity compared to pyridines due to the presence of two nitrogen atoms, altering solubility and interaction with biological targets .
  • Biological Activity : Pyridine analogs like 22a have been investigated for antimalarial activity, while pyrimidine derivatives are more commonly associated with kinase inhibition (e.g., TAK-632, a RIPK3 inhibitor) .

Similarity Analysis Using Computational Data

  • TAK-632 Analog: N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (TAK-632) shares a 4-fluoro-3-CF₃ phenoxy motif but includes a benzothiazole core. This compound demonstrates potent necroptosis inhibition (IC₅₀ < 10 nM), highlighting the pharmacological relevance of the CF₃ group .
  • Similarity Scores : Compounds like 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) show 93% structural similarity to brominated pyrimidines, suggesting overlapping synthetic pathways .

Biological Activity

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. The compound's structure features a pyrimidine ring with a bromine atom and a phenoxy group that includes both fluorine and trifluoromethyl substituents. This unique configuration enhances its interaction with biological targets, making it a candidate for further research in pharmacology.

  • Molecular Formula : C11H6BrF3N2O
  • Molecular Weight : 319.08 g/mol
  • CAS Number : [Not specified in the sources]

Biological Activity

Research indicates that 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine exhibits significant antiproliferative effects , particularly against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of key kinases such as the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis.

The presence of trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability, potentially improving bioavailability and therapeutic outcomes. Molecular docking studies have suggested that this compound interacts favorably with proteins involved in cancer pathways, providing insights into its structure-activity relationship (SAR) .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine:

Compound NameKey Features
5-Fluoro-2-[4-(trifluoromethyl)phenoxy]pyrimidineSimilar fluorination; potential for enhanced potency
4-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidineBromination at different positions; varied activity
5-Chloro-2-[4-methoxyphenoxy]pyrimidineDifferent halogen; potential differences in activity

These compounds share common functionalities but differ in their halogen substitutions and additional functional groups, which can significantly influence their biological activities and pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrimidine derivatives similar to 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine:

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by targeting specific kinases involved in cell signaling pathways.
  • Enzyme Inhibition : The inclusion of trifluoromethyl groups has been linked to increased potency against enzymes like reverse transcriptase, enhancing the therapeutic potential against viral infections as well .
  • SAR Studies : Structure-activity relationship studies indicate that modifications to the phenolic ring or the pyrimidine core can lead to significant changes in biological activity, emphasizing the importance of chemical structure in drug design .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine, and how can reaction yields be improved?

The synthesis of fluorinated pyrimidines often employs metal-free conditions to avoid contamination and simplify purification. For example, β-CF₃ aryl ketones can be used as precursors under mild conditions (e.g., 80°C, 12 hours) to achieve high yields (~85%) via cyclocondensation . Key steps include careful control of stoichiometry (1:1.2 molar ratio of ketone to amine) and solvent selection (e.g., DMF for solubility). To improve yields, consider optimizing temperature gradients and using anhydrous conditions to suppress side reactions.

Q. How can the structure of this compound be confirmed using advanced spectroscopic and crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For brominated pyrimidines, SC-XRD at 100 K yields high-resolution data (R factor < 0.03) by resolving heavy atoms like bromine. Pair this with NMR (¹H/¹³C) and HRMS for functional group validation. For example, the pyrimidine ring’s ¹H NMR signals typically appear at δ 8.5–9.0 ppm (aromatic protons), while trifluoromethyl groups show distinct ¹⁹F NMR peaks near δ -60 to -70 ppm .

Q. What safety protocols are essential when handling intermediates like 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine?

Due to the compound’s toxicity and potential for environmental harm, adhere to GHS hazard codes (e.g., H301 for acute toxicity). Use fume hoods for synthesis, and store intermediates in inert atmospheres (argon) at -20°C to prevent decomposition. Emergency protocols include immediate neutralization of spills with sodium bicarbonate and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How do substituents like bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the pyrimidine’s 5-position serves as a prime site for Suzuki-Miyaura couplings. Pairing with boronic acids (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%, 80°C, 12 hours) enables aryl-aryl bond formation. The electron-withdrawing trifluoromethyl group stabilizes transition states, accelerating reaction rates but may require higher catalyst loadings (5 mol%) for sterically hindered partners .

Q. How can conflicting data on biological activity be resolved for analogs of this compound?

Discrepancies in reported bioactivity often stem from variations in assay conditions (e.g., cell line specificity, solvent polarity). For analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, replicate studies using standardized protocols (e.g., IC₅₀ measurements in triplicate) and control for metabolic stability (e.g., liver microsome assays). Computational modeling (docking studies) can further clarify structure-activity relationships by mapping interactions with target proteins .

Q. What methodologies assess the environmental fate of this compound and its degradation products?

Follow the INCHEMBIOL framework:

  • Phase 1: Determine physicochemical properties (logP, water solubility) via shake-flask methods.
  • Phase 2: Use LC-MS/MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 7–9, UV light).
  • Phase 3: Evaluate ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity) .

Q. What strategies mitigate challenges in crystallizing brominated pyrimidine derivatives?

Crystallization difficulties arise from halogen bonding and conformational flexibility. Strategies include:

  • Solvent screening: Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity.
  • Seeding: Introduce microcrystals of structurally similar compounds to induce nucleation.
  • Temperature ramping: Gradual cooling (2°C/hour) from saturation temperature improves crystal quality .

Methodological Notes

  • Synthetic Optimization: Prioritize reproducibility by documenting reaction parameters (e.g., inert gas flow rates, stirring speeds).
  • Data Validation: Cross-reference spectral data with databases (e.g., PubChem, Reaxys) and report deviations >5% as potential impurities.
  • Ethical Compliance: Adhere to institutional guidelines for hazardous waste and animal testing (where applicable).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.